Lipophilicity Differentiation: XLogP3 of Target Compound vs. Des-methyl and Des-bromo Analogs
The target compound exhibits a computed XLogP3-AA value of 1.2 [1]. This places it in a lipophilicity range favorable for both oral bioavailability (Lipinski-compliant) and kinase ATP-site binding, which typically accommodates moderately lipophilic heterocycles. In comparison, the des-methyl analog 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine (CAS 300361-77-7) has a lower XLogP3-AA of approximately 0.8–0.9 (estimated from scaffold subtraction of the methyl contribution), and the 3-bromo-6-nitropyrazolo[1,5-a]pyrimidine positional isomer (CAS not retrieved) is predicted to have a comparable XLogP3 of ~1.0–1.1 but with a significantly altered dipole moment due to the reversed nitro/halogen placement [2]. The 0.2–0.4 log unit difference corresponds to a ~1.6–2.5× difference in octanol-water partition coefficient, which is meaningful for differential membrane permeability and non-specific protein binding in cellular assays [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA, octanol-water partition coefficient predictor) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 (PubChem computed, CID 146050227) |
| Comparator Or Baseline | 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine (des-methyl analog): estimated XLogP3-AA ≈ 0.8–0.9; 3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine (positional isomer): estimated XLogP3-AA ≈ 1.0–1.1 |
| Quantified Difference | ΔXLogP3-AA = +0.2 to +0.4 vs. des-methyl analog (~1.6–2.5× higher octanol-water partition) |
| Conditions | Computed property; PubChem XLogP3 3.0 algorithm. No experimental logP/logD data available for direct comparison. |
Why This Matters
A 0.3–0.4 log unit XLogP3 difference shifts the compound into a more favorable permeability range (logP 1–3) for cell-based assays and oral PK studies, reducing the need for additional formulation optimization compared to lower-logP analogs.
- [1] PubChem CID 146050227, Computed Properties. XLogP3-AA: 1.2. View Source
- [2] Class-level inference based on pyrazolo[1,5-a]pyrimidine SAR. See: Castillo et al., RSC Advances, 2017, 7, 28483–28488 for synthetic context; Almehizia et al., RSC Advances, 2025 for kinase SAR trends. View Source
